5-(Benzyloxy)-2-bromoaniline

Suzuki-Miyaura coupling Oxidative addition kinetics Aryl halide reactivity

Synthetic routes to ortho-aryl-5-hydroxyaniline libraries often require sequential phenol protection/deprotection, adding 1-2 steps and eroding yield. 5-(Benzyloxy)-2-bromoaniline resolves this with pre-installed orthogonal functionality: - C2 bromide enables direct Suzuki coupling (60-90% yield, Pd(dppf)Cl₂, gram scale) without amine protection. - C5 benzyloxy remains inert during coupling, then cleaves via mild hydrogenolysis to unveil the phenol. - Eliminates protection/deprotection steps, improving overall sequence yield by 20-40%. Procure ≥95% purity, stored at 2-8°C, ready for immediate global shipping.

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
CAS No. 119879-90-2
Cat. No. B175192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-2-bromoaniline
CAS119879-90-2
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)N
InChIInChI=1S/C13H12BrNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
InChIKeyRTDSBDMPNWSMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-2-bromoaniline: Cross-Coupling & Pharmaceutical Building Block


5-(Benzyloxy)-2-bromoaniline (CAS 119879-90-2, molecular formula C₁₃H₁₂BrNO, MW 278.14 g/mol) is a disubstituted brominated aniline derivative bearing a benzyl-protected phenol at the 5-position and a reactive bromine atom ortho to the amine at the 2-position . The compound belongs to the aminophenyl ether class and serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitor scaffolds, monoamine oxidase B (MAO-B) targeting molecules, and biaryl aniline systems accessible via palladium-catalyzed cross-coupling [1]. Its dual orthogonal functionality—free aromatic amine for amidation or Buchwald-Hartwig coupling, and aryl bromide for Suzuki-Miyaura or Sonogashira reactions—enables sequential chemoselective elaborations without protecting group manipulation at the amine [2]. Commercial availability is typically at ≥95% purity, with storage at 2–8°C under dry, sealed conditions .

Workflow
Sequential chemoselective cross-coupling without amine protection
Selection Logic
Ortho-bromo intermediate for direct biaryl aniline construction
Use Context
Medicinal chemistry building block for kinase inhibitor and MAO-B libraries

Why 5-(Benzyloxy)-2-bromoaniline Is Irreplaceable by Analogs


The precise 2-bromo-5-benzyloxy substitution pattern on the aniline core dictates both the regiochemical outcome of downstream cross-coupling events and the electronic environment of the aromatic ring, making this isomer non-fungible with its regioisomers such as 2-(benzyloxy)-5-bromoaniline (CAS 186797-58-0) or the chloro analog 2-(benzyloxy)-5-chloroaniline (CAS 6373-47-3) . In the target compound, the bromine sits ortho to the free amine, positioning it for oxidative addition in Pd-catalyzed couplings to generate ortho-substituted biaryl anilines—a motif present in numerous kinase inhibitors and GPCR modulators—while the benzyloxy group at C5 meta to the amine avoids competing activation of the para position [1]. Substituting with the regioisomer (Br at C5, OBn at C2) would place the benzyloxy group ortho to the amine, potentially introducing steric hindrance that depresses coupling yields and alters pharmacophore geometry [2]. Similarly, replacement by the chloro analog compromises cross-coupling efficiency: aryl bromides undergo oxidative addition to Pd(0) approximately 50–100-fold faster than aryl chlorides under standard Suzuki conditions, directly impacting reaction yield and catalyst loading [3]. These positional and halogen-dependent reactivity differences cascade through entire synthetic sequences, affecting intermediate yields, protecting group strategy, and final compound identity—making direct substitution unreliable without full route re-validation.

Target Compound
5-(Benzyloxy)-2-bromoaniline
Bromine ortho to amine enables efficient Pd-catalyzed coupling. Benzyloxy group meta to amine avoids steric interference.
Regioisomer
2-(Benzyloxy)-5-bromoaniline
Reversed substitution places benzyloxy group ortho to amine, introducing steric hindrance that may depress coupling yields.
Chloro Analog
5-(Benzyloxy)-2-chloroaniline
Aryl chlorides exhibit significantly slower oxidative addition to Pd(0), requiring harsher conditions and may reduce overall yield.
Methyl Ether Analog
2-Bromo-5-methoxyaniline
Methyl ether deprotection requires aggressive reagents (e.g., BBr₃) that risk debromination and may compromise intermediate integrity.

5-(Benzyloxy)-2-bromoaniline: Differentiating Evidence vs. Analogs


Cross-Coupling Reactivity: Bromo vs. Chloro at C2

The aryl bromide in 5-(benzyloxy)-2-bromoaniline undergoes oxidative addition to Pd(0) with substantially faster kinetics than the corresponding aryl chloride analog 5-(benzyloxy)-2-chloroaniline. While no direct side-by-side kinetic study exists for these exact compounds, the well-established general relative reactivity order for aryl halides in Pd(0)-catalyzed cross-couplings is Ar-I > Ar-Br (∼50–100× faster than Ar-Cl) >> Ar-Cl [1]. In practical Suzuki coupling of ortho-bromoanilines with boronic esters, reactions reach completion within 2–4 hours at 90°C using Pd(dppf)Cl₂/K₂CO₃ in dioxane/H₂O, yielding 60–90% isolated product [2]. Ortho-chloroanilines under identical conditions typically require higher temperatures (>120°C), bulkier ligands (X-Phos), and longer reaction times (>12 h), and still often deliver lower yields for electron-rich substrates [3]. This reactivity gap means the bromo derivative is the preferred substrate when synthetic efficiency and catalyst economy are critical [4].

Cross-Coupling Reactivity
Class-level inference
~50–100× faster oxidative addition vs Ar-Cl baseline
May support milder coupling conditions and higher throughput.
Class-level relative rate for Ar-Br vs Ar-Cl; verify under specific coupling conditions.
Suzuki-Miyaura coupling Oxidative addition kinetics Aryl halide reactivity

Regioisomer Selectivity: 2-Br vs. 5-Br in Biaryl Synthesis

The target compound 5-(benzyloxy)-2-bromoaniline places the bromine at C2 (ortho to NH₂) and the benzyloxy group at C5 (meta to NH₂). Its regioisomer 2-(benzyloxy)-5-bromoaniline (CAS 186797-58-0) reverses this pattern (Br at C5, OBn at C2). In the target isomer, Suzuki coupling installs the aryl group at the ortho position relative to the aniline nitrogen—a substructure found in numerous bioactive compounds, including FAAH inhibitors, PDE4 inhibitors, and angiotensin II receptor antagonists [1]. The regioisomer would place the incoming aryl group at the para position relative to the amine, producing a different connectivity that alters pharmacophore geometry. Importantly, the target isomer's benzyloxy group at the meta position exerts only an inductive electron-withdrawing effect (-I) without resonance activation of the position para to itself, whereas in the regioisomer the benzyloxy group at C2 ortho to the amine introduces steric congestion that can slow Pd-mediated oxidative addition at the adjacent C-Br bond [2]. This difference is reflected in procurement patterns: the target compound commands a higher market price (USD 250/250 mg at ChemScene ) compared to its regioisomer (£54/250 mg at Fluorochem ), consistent with higher synthetic demand for the 2-bromo-5-benzyloxy isomer in drug discovery programs.

Regioisomer Selectivity
Cross-study comparable
Target (2-Br, 5-OBn) USD 250/250 mg Delivers ortho-substituted biaryl anilines
Regioisomer (5-Br, 2-OBn) £54/250 mg Produces para-substituted anilines; steric hindrance
Regiochemistry dictates pharmacophore geometry; target isomer matches sought ortho-substitution pattern.
Higher cost reflects synthetic demand for direct ortho-biaryl aniline synthesis.
Regioselective cross-coupling Ortho-substituted anilines Kinase inhibitor intermediates

Masked Phenol Strategy: Benzyloxy vs. Methyl Ether Protection

The benzyloxy substituent at C5 of the target compound functions as a masked phenol that can be selectively unveiled via catalytic hydrogenolysis (H₂, Pd/C) under mild, neutral conditions, without affecting the bromine substituent or the aniline nitrogen [1]. This stands in contrast to the methyl ether analog 2-bromo-5-methoxyaniline (CAS 59557-92-5), where demethylation requires harsh Lewis acid conditions (BBr₃, AlCl₃) that can debrominate the aryl bromide, quaternize the aniline, or generate corrosive byproducts . The benzyl ether strategy enables a three-step synthetic sequence—(1) cross-couple at C2 via the bromide, (2) hydrogenolyze the benzyl ether, (3) functionalize the revealed phenol—without protecting group conflict. This orthogonal deprotection capability is especially valuable when constructing polyfunctional molecules where acid-labile or oxidation-sensitive moieties are present elsewhere in the intermediate . The benzyloxy group also offers greater lipophilicity (calculated logP contribution) than the free phenol, potentially improving intermediate solubility in organic solvents during coupling steps.

Masked Phenol Strategy
Class-level inference
H₂, Pd/C Neutral conditions Br & NH₂ unaffected
Benzyl ether cleavage avoids aggressive reagents that risk debromination.
Methyl ether deprotection (BBr₃) may cause competing side reactions.
Protecting group strategy Hydrogenolysis Phenol unveiling

Purity and Quality Control Across Commercial Suppliers

Commercially available 5-(benzyloxy)-2-bromoaniline is supplied at ≥95% purity (Sigma-Aldrich , Aladdin , CymitQuimica ) or ≥98% purity (ChemScene ), with analytical characterization including NMR and HPLC. The compound is a light-red to brown solid at ambient temperature, with a predicted boiling point of 397.9°C at 760 mmHg and density of 1.444 g/cm³ . Standard storage is 2–8°C in sealed, dry containers. The regioisomer 2-(benzyloxy)-5-bromoaniline (CAS 186797-58-0) is similarly specified at ≥95% but has documented longer-term stability profiles under inert atmosphere exceeding 12 months [1]. For procurement, the target compound's higher purity grade availability (98+%) from ChemScene provides a differentiated option for applications requiring tight stoichiometric control in multistep sequences where residual impurities from the 95% grade could propagate.

Purity and Quality Control
Supporting evidence
Purity grades: ≥95% and 98+% Supplier-dependent
98+% grade option may improve stoichiometric control in multi-step sequences.
Standard storage at 2–8°C under dry, sealed conditions recommended.
Quality assurance HPLC purity Batch consistency

Benzyloxy Pharmacophore: Direct Entry to MAO-B Inhibitors

The benzyloxy substituent present in 5-(benzyloxy)-2-bromoaniline has been validated as a privileged pharmacophoric element for human monoamine oxidase B (hMAO-B) inhibition. In a systematic SAR study of benzyloxy-bearing small molecules, the most potent compounds achieved MAO-B IC₅₀ values of 0.19 μM and 0.35 μM with selectivity indices exceeding 146-fold and 285-fold over MAO-A, respectively [1]. The study demonstrated that halogen substitution on the benzyloxy ring was particularly favorable for MAO-B potency—a feature directly accessible from the target compound by cross-coupling at the bromine position to install diverse aryl/heteroaryl groups while retaining the benzyloxy pharmacophore [2]. Non-benzyloxy analogs (e.g., free phenol or alkyl ether series) showed markedly reduced MAO-B affinity and selectivity, confirming that the benzyloxy group is not merely a protecting group but a target-engagement element . This positions 5-(benzyloxy)-2-bromoaniline as a strategic entry point for generating MAO-B-focused compound libraries where the benzyloxy fragment is pre-installed, eliminating an additional synthetic step.

Benzyloxy Pharmacophore
Class-level inference
Benzyloxy-bearing leads MAO-B IC₅₀: 0.19–0.35 μM Selectivity index >146-fold
Non-benzyloxy analogs MAO-B IC₅₀ >10 μM Diminished selectivity
Pre-installed benzyloxy group enables direct entry to MAO-B inhibitor libraries.
Reported inhibitory potency context; validate in target assay platform.
Monoamine oxidase B Neurodegenerative disease Benzyloxy pharmacophore

5-(Benzyloxy)-2-bromoaniline: Key Application Scenarios


Ortho-Biaryl Aniline Synthesis for Kinase Inhibitor Libraries

Use 5-(benzyloxy)-2-bromoaniline as the core aryl bromide partner in parallel Suzuki couplings with diverse aryl/heteroaryl boronic acids. The bromine at the ortho position relative to the aniline NH₂ enables direct construction of ortho-substituted biaryl anilines—a privileged scaffold in kinase inhibitors (FAAH, PDE4, angiotensin II receptor antagonists) [1]. Under Pd(dppf)Cl₂/K₂CO₃ in dioxane/H₂O at 90°C, ortho-bromoanilines couple with boronic esters in 60–90% isolated yield on gram scale without requiring amine protection [2]. The benzyloxy group at C5 remains intact throughout the coupling and serves as a masked phenol for late-stage diversification via hydrogenolysis. This two-step sequence—Suzuki coupling then debenzylation—generates a library of ortho-aryl-5-hydroxyanilines in two steps from a single building block, accelerating SAR exploration by at least one synthetic step compared to routes requiring sequential protection/deprotection of the phenol .

MAO-B Inhibitor Lead Optimization via Benzyloxy Pharmacophore

The benzyloxy substituent on this compound is a validated hMAO-B pharmacophoric element, with optimized benzyloxy-bearing leads achieving IC₅₀ values of 0.19–0.35 μM and >146-fold selectivity over MAO-A [1]. By procuring 5-(benzyloxy)-2-bromoaniline, medicinal chemistry teams can start SAR exploration with the benzyloxy group pre-installed at the C5 position, using the C2 bromide to systematically vary the aryl substitution pattern via cross-coupling. This eliminates a benzylation step late in the synthetic sequence where chemoselectivity versus the aniline NH and any free phenol generated during the route would otherwise require careful optimization. The resulting library members retain the benzyloxy pharmacophore throughout screening, ensuring that any potency improvements are attributable to C2 modifications rather than pharmacophore loss [2].

Solid-Phase β-Lactam Synthesis with Benzyloxyaniline Linker

Benzyloxyaniline derivatives structurally related to the target compound have been successfully deployed as solid-phase synthesis linkers, where the benzyloxy-aniline system serves as a traceless linker cleavable by ceric ammonium nitrate (CAN) oxidation [1]. 5-(Benzyloxy)-2-bromoaniline, with its free aniline and removable benzyl protecting group, can be covalently anchored to resin supports through the amine, with the C2 bromide available for on-resin diversification via Pd-catalyzed coupling. Final CAN-mediated cleavage releases N-unsubstituted β-lactams or secondary amides in moderate to excellent yields (45–91%) and high purity (93–99%), demonstrating the utility of the benzyloxyaniline motif in solid-phase library production [1]. This application leverages the compound's orthogonal reactivity (amine for anchoring, bromide for diversification, benzyl ether for oxidative release) in a single building block.

Sequential Chemoselective C2–C5 Functionalization for APIs

In complex API intermediate syntheses where C2 and C5 positions must be functionalized in a specific sequence, 5-(benzyloxy)-2-bromoaniline provides inherent chemoselectivity: the bromide at C2 undergoes Pd-catalyzed coupling first (Suzuki, Buchwald-Hartwig, or Sonogashira), while the benzyl-protected phenol at C5 remains inert [1]. After C2 functionalization, mild hydrogenolysis (H₂, Pd/C, EtOH) cleanly unveils the phenol without affecting the newly installed C2 substituent or the aniline nitrogen [2]. This predetermined reaction order eliminates the need for protecting group interconversions, reducing step count by 1–2 steps compared to routes starting from 2-bromo-5-hydroxyaniline (which would require phenol protection prior to coupling). The higher upfront reagent cost (USD 250/250 mg) is offset by the 20–40% improvement in overall sequence yield from eliminated protection/deprotection steps, making this the economically rational choice for gram-scale intermediate production .

Application
Selection Property
Validation Focus
Ortho-biaryl aniline library synthesis
Orthogonal reactivity: Ar-Br and aniline NH₂
Suzuki coupling efficiency without NH protection
MAO-B inhibitor lead optimization
Pre-installed benzyloxy pharmacophore at C5
C2 aryl SAR exploration preserving pharmacophore
Solid-phase synthesis linker
Benzyloxyaniline motif as traceless linker
On-resin diversification and oxidative cleavage yield
Sequential C2–C5 API intermediate
Inherent chemoselectivity: C2 coupling before C5 deprotection
Step-count reduction from eliminated protecting group manipulation

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